2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide
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Overview
Description
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H9FN2O4S and a molecular weight of 248.23 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide involves several steps. One common method includes the nitration of 2-fluorobenzenesulfonamide followed by N,N-dimethylation. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by methylation using dimethyl sulfate or methyl iodide . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-fluoro-N,N-dimethyl-5-aminobenzenesulfonamide.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide can be compared with similar compounds such as:
2-Fluoro-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.
2-Fluoro-5-nitrobenzenesulfonamide: Lacks the N,N-dimethyl groups, affecting its solubility and chemical properties.
N,N-Dimethyl-5-nitrobenzenesulfonamide: Lacks the fluorine atom, leading to differences in stability and reactivity.
The presence of both the fluorine and nitro groups in this compound makes it unique and valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLGZSCNBBCVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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